molecular formula C13H10N2OS B13872034 6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13872034
M. Wt: 242.30 g/mol
InChI Key: MBFPWPBHPWZYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyridinium Moiety: The benzothiazole intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine, under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activities.

    Interacting with DNA: Modulating gene expression or inducing DNA damage.

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole: Lacks the pyridinium moiety.

    6-Methyl-2-(2-pyridyl)-1,3-benzothiazole: Contains a pyridine ring instead of a pyridinium ion.

    2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: Lacks the methyl group.

Uniqueness

6-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to the presence of both the methyl group and the oxidopyridinium moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

6-methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2OS/c1-9-5-6-10-12(8-9)17-13(14-10)11-4-2-3-7-15(11)16/h2-8H,1H3

InChI Key

MBFPWPBHPWZYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.